

Application Note: Determination of Afatinib Impurity C using High-Performance Liquid Chromatography

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Compound of Interest		
Compound Name:	Afatinib Impurity C	
Cat. No.:	B1311641	Get Quote

Introduction

Afatinib, an irreversible ErbB family blocker, is a crucial therapeutic agent in the treatment of non-small cell lung cancer (NSCLC).[1] During its synthesis and storage, various impurities can arise, which may affect the drug's efficacy and safety. **Afatinib Impurity C**, identified by CAS number 945553-91-3, is a known process-related impurity or degradation product.[2][3] Its chemical name is (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(3R)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide and it has a molecular formula of C24H25CIFN5O3 and a molecular weight of 485.94 g/mol .[3] Rigorous analytical monitoring of such impurities is mandated by regulatory bodies to ensure the quality and safety of the final drug product. This application note details a validated stability-indicating ultra-high-performance liquid chromatography (UPLC) method for the quantitative determination of **Afatinib Impurity C** in bulk drug substances and pharmaceutical dosage forms.

The method described herein is adapted from a validated UPLC technique designed to separate Afatinib from its five known impurities, ensuring high resolution and sensitivity.[4] This method is demonstrated to be specific, accurate, precise, and robust, making it suitable for routine quality control and stability testing.

Experimental Protocol Materials and Reagents



- Afatinib reference standard
- Afatinib Impurity C reference standard
- Acetonitrile (HPLC grade)
- Formic acid (AR grade)
- Milli-Q water or equivalent
- Methanol (HPLC grade)
- · Tablet dosage forms of Afatinib

Instrumentation and Chromatographic Conditions

A UPLC system equipped with a photodiode array (PDA) detector is recommended for this analysis. The chromatographic conditions are summarized in the table below.

Parameter	Condition
Column	Acquity UPLC HSS PFP (100 x 2.1 mm, 1.8 μm)
Mobile Phase A	0.1% v/v Formic acid in Milli-Q water
Mobile Phase B	Acetonitrile
Gradient Program	A reverse phase gradient mode is utilized.
Flow Rate	0.4 mL/min
Column Temperature	30°C
Injection Volume	10 μL
Detection Wavelength	258 nm
Run Time	12 minutes

Preparation of Solutions







Diluent: A mixture of acetonitrile and water in a 50:50 v/v ratio is used as the diluent for preparing standard and sample solutions.

Standard Stock Solution: Accurately weigh and transfer about 10 mg of Afatinib reference standard and 1 mg of **Afatinib Impurity C** reference standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate to dissolve. Dilute to the mark with the diluent and mix well.

Working Standard Solution: Dilute the standard stock solution with the diluent to obtain a final concentration of approximately 100 μ g/mL of Afatinib and 1 μ g/mL of Afatinib Impurity C.

Sample Preparation (from Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of Afatinib and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 30 minutes with intermittent shaking, and then dilute to the mark with the diluent. Mix well and filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.

Method Validation Summary

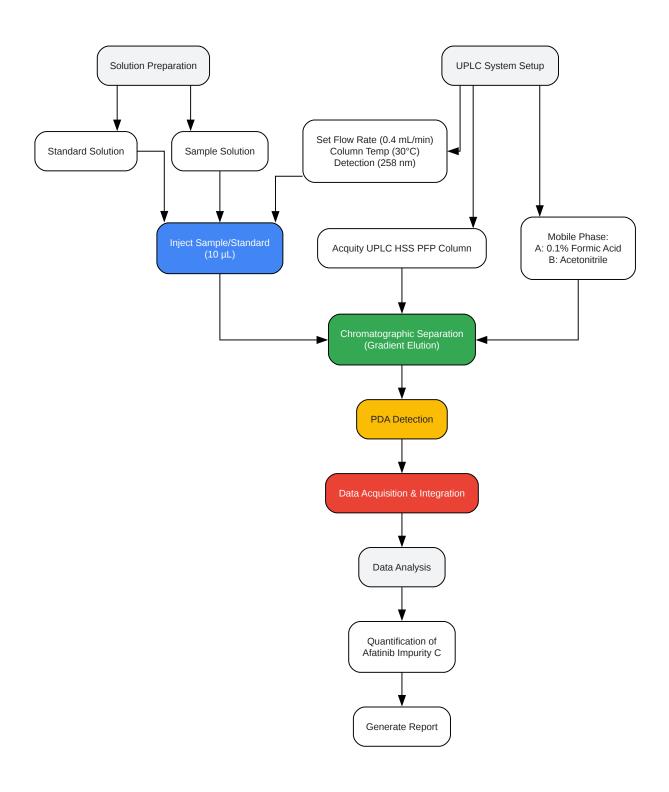
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.[4] The validation parameters demonstrated the method's suitability for its intended purpose.



Validation Parameter	Result
Specificity	The method is stability-indicating, with no interference from degradation products generated under stress conditions (hydrolysis, oxidation, thermal, and photolytic).
Linearity	The method demonstrated linearity over a concentration range with a correlation coefficient $(r^2) \ge 0.999$.
Accuracy	The recovery of impurities was found to be within the range of 96.9% to 101.8%.
Precision	The relative standard deviation (RSD) for intraday and inter-day precision was within acceptable limits.
Limit of Quantification (LOQ)	The LOQ for the five known impurities was determined to be in the range of 0.02 ppm to 0.05 ppm, indicating high sensitivity.
Robustness	The method was found to be robust with respect to small, deliberate variations in chromatographic conditions.

Experimental Workflow





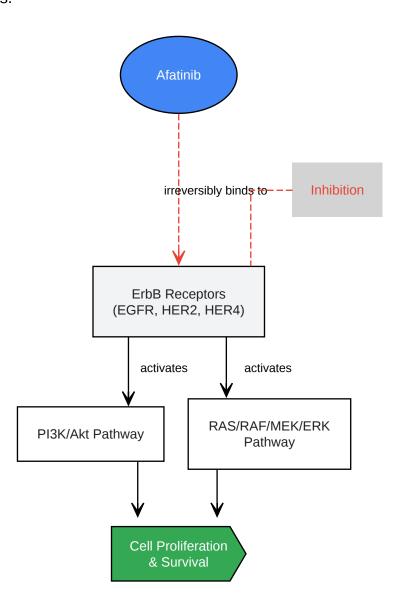
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Caption: Workflow for the determination of Afatinib Impurity C via UPLC.



Signaling Pathway Context

Afatinib acts as an irreversible inhibitor of the ErbB family of receptor tyrosine kinases, which includes EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[1] These receptors play a critical role in cell proliferation, survival, and differentiation. In certain cancers, particularly NSCLC with EGFR mutations, these pathways are aberrantly activated, leading to uncontrolled cell growth. Afatinib covalently binds to the kinase domains of these receptors, leading to the downregulation of ErbB signaling and subsequent inhibition of tumor growth. The presence of impurities could potentially alter the drug's interaction with these targets or introduce unforeseen toxicities.



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Caption: Simplified diagram of Afatinib's mechanism of action.

Conclusion

The UPLC method detailed in this application note is a reliable and robust technique for the quantitative determination of **Afatinib Impurity C** in bulk drug and pharmaceutical formulations. The method's high sensitivity and specificity make it well-suited for quality control laboratories to ensure that the levels of this impurity are within the acceptable limits, thereby guaranteeing the safety and efficacy of the final drug product.

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